2,4-Dichloro-5-iodo-6-methylpyrimidine
Overview
Description
2,4-Dichloro-5-iodo-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H3Cl2IN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-iodo-6-methylpyrimidine typically involves the halogenation of 6-methylpyrimidine derivatives. One common method starts with 2,4-dichloro-6-methylpyrimidine, which undergoes iodination using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-iodo-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with alkoxy or other nucleophilic groups.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with organostannanes or organoboranes are common methods to form carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Dichloro-5-iodo-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-iodo-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis . The exact pathways and molecular targets can vary based on the structure of the derivatives and their specific biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the iodine atom, making it less reactive in certain types of chemical reactions.
2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom instead of iodine, which can lead to different reactivity and biological activity.
Uniqueness
2,4-Dichloro-5-iodo-6-methylpyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2,4-dichloro-5-iodo-6-methylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2IN2/c1-2-3(8)4(6)10-5(7)9-2/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZYITHDGWDIAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661254 | |
Record name | 2,4-Dichloro-5-iodo-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96949-46-1 | |
Record name | 2,4-Dichloro-5-iodo-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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